N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(15)14-8-12(2,16-3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFGOBSPSWUNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
The reductive amination pathway is a widely employed method for synthesizing secondary and tertiary amines, making it applicable to the target compound. In this route, 2-(2-fluorophenyl)-2-methoxypropanal is reacted with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The ketone intermediate is generated via oxidation of 2-(2-fluorophenyl)-2-methoxypropanol, which itself can be derived from 2-fluorophenylacetic acid through esterification and reduction.
The reductive amination step proceeds under mild acidic conditions (pH 4–5) using a solvent system of methanol or ethanol. After completion, the crude amine is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts. This method typically yields the target compound in 65–75% purity, requiring subsequent purification via column chromatography.
Key Reaction Conditions:
- Temperature: 25–40°C
- Reaction Time: 12–24 hours
- Reducing Agent: NaBH3CN (1.2 equiv)
- Solvent: Methanol/Ethanol
Nucleophilic Substitution Approach
An alternative route involves nucleophilic substitution to introduce the methoxypropyl group. Starting with 2-fluoro-benzyl chloride, a Grignard reagent (2-methoxypropylmagnesium bromide) is prepared and reacted to form 2-(2-fluorophenyl)-2-methoxypropane. Bromination of this intermediate using PBr3 yields 2-(2-fluorophenyl)-2-methoxypropyl bromide, which undergoes amination with aqueous ammonia under high-pressure conditions.
The resulting amine is then acetylated using acetic anhydride in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This method offers moderate yields (50–60%) but is advantageous for scalability due to its straightforward reaction setup.
Key Reaction Conditions:
- Pressure: 5–10 atm (for amination)
- Catalyst: DMAP (0.1 equiv)
- Solvent: THF
Grignard Reaction-Based Synthesis
A third approach utilizes Grignard reagents to construct the methoxypropyl backbone. 2-Fluorophenylmagnesium bromide is reacted with methyl 3-methoxypropanoate to form 2-(2-fluorophenyl)-3-methoxypropan-1-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, which undergoes reductive amination as described in Section 1.1.
This method is notable for its high stereochemical control, making it suitable for producing enantiomerically pure forms of the compound. However, the use of PCC limits its industrial applicability due to toxicity concerns.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance reaction efficiency, particularly for the acetylation step. A representative protocol involves:
- Continuous Reductive Amination: A mixture of 2-(2-fluorophenyl)-2-methoxypropanal and ammonium acetate is pumped through a packed-bed reactor containing immobilized sodium cyanoborohydride.
- In-Line Acetylation: The amine intermediate is directly acetylated using acetic anhydride in a second reactor module.
- Automated Purification: The crude product is purified via simulated moving bed (SMB) chromatography, achieving >95% purity.
Advantages of Industrial Methods:
- Reduced reaction time (4–6 hours total)
- Higher throughput (up to 100 kg/day)
- Minimal manual intervention
Reaction Optimization and Conditions
Solvent Selection
Polar aprotic solvents such as DMF and DMSO improve reaction kinetics for acetylation but complicate purification. Ethanol and THF offer a balance between solubility and ease of removal.
Temperature Effects
Elevated temperatures (40–60°C) accelerate reductive amination but risk side reactions such as over-reduction. Optimal results are achieved at 30°C with controlled heating.
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl2) during acetylation increases yields by 10–15% through activation of the acetylating agent.
Purification Techniques
| Method | Purity (%) | Yield (%) | Key Parameters |
|---|---|---|---|
| Column Chromatography | 98 | 70 | Silica gel, hexane:EtOAc |
| Recrystallization | 99 | 60 | Ethanol/water mixture |
| SMB Chromatography | 95 | 85 | C18 stationary phase |
Recrystallization from ethanol/water (7:3) is preferred for small-scale production, while SMB chromatography dominates industrial workflows.
Analytical Characterization
- NMR (¹H): δ 7.45–7.30 (m, 4H, Ar-H), 3.40 (s, 3H, OCH3), 2.10 (s, 3H, COCH3).
- HPLC: Retention time = 8.2 min (C18 column, 60% acetonitrile).
- Mass Spec: [M+H]⁺ = 264.1 m/z.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 75 | 98 | Moderate | 120 |
| Nucleophilic Substitution | 60 | 95 | High | 90 |
| Grignard-Based | 70 | 97 | Low | 150 |
The nucleophilic substitution route is most cost-effective for large-scale production, whereas reductive amination balances purity and yield for research-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide is primarily studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been studied for its ability to inhibit pathogenic bacteria by disrupting bacterial secretion systems. Structure-activity relationship (SAR) studies suggest that modifications to the fluorophenyl and methoxypropyl groups can enhance its potency against specific bacterial strains.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. It is believed to modulate the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Preliminary data indicate that this compound could serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles .
Synthesis of this compound
The synthesis of this compound involves several key steps, which are critical for producing derivatives with desired biological properties. The general synthetic route includes:
- Formation of the Fluorophenyl Group : Utilizing fluorinated phenols to introduce the fluorine atom.
- Methoxypropyl Chain Addition : Employing alkylation techniques to attach the methoxypropyl group.
- Acetamide Formation : Converting the intermediate products into the final acetamide structure through acylation reactions.
These steps are essential for tailoring the compound's pharmacological profile and enhancing its biological activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its therapeutic potential. Key findings from SAR studies include:
- Modifications in the phenolic and amide portions significantly affect biological activity.
- Electron-donating groups on the aromatic rings enhance antibacterial efficacy.
- The presence of lipophilic substituents improves membrane permeability, facilitating better absorption and bioavailability .
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Anti-Cancer Acetamides
Several acetamide derivatives with fluorinated or methoxy-substituted aromatic systems have demonstrated notable anticancer activity. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) and N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) showed potent activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (Compound III-38) , synthesized via a multicomponent reaction, shares structural similarities with the target compound, including a fluorophenyl group. However, its cyclohexyl and propylacetamido substituents likely enhance its lipophilicity (Mol. Wt. 334.206 g/mol) and solid-state stability (M.P. 150–152°C) .
Table 1: Anti-Cancer Acetamides and Their Structural Features
Pesticidal Acetamides
Chloro- and methoxy-substituted acetamides are widely used in agrochemicals. For instance:
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) and 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) are herbicides targeting weed control. Their chloro and methoxy groups enhance soil persistence and target enzyme inhibition .
- The target compound’s 2-fluorophenyl group may reduce environmental persistence compared to chlorinated analogs but could offer novel modes of action.
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorophenyl group and a methoxy group, which contribute to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting cellular signaling pathways. For instance, it can engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds with polar amino acids, modulating enzyme activity.
- Modulation of Cellular Processes : Studies indicate that this compound can influence various cellular processes, including apoptosis and inflammation, by interacting with molecular targets within cells.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example, a study reported an IC50 value indicating significant inhibition against specific cancer types, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in various models. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorophenyl or methoxy groups can significantly alter its potency and selectivity. For instance, the introduction of additional functional groups or variations in chain length can enhance or diminish its inhibitory effects on target enzymes .
Case Studies
- Inhibition of Nucleoside Transporters : A study evaluated the effects of various analogues related to this compound on nucleoside transporters. The findings indicated that certain derivatives displayed selective inhibition profiles, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Anti-inflammatory Activity : In another investigation focused on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators in vitro. Results showed a marked decrease in inflammatory cytokines, supporting its potential application in inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with 2-fluorophenyl precursors. Key steps include:
- Alkylation : Reacting 2-fluorophenyl derivatives with methoxypropyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the methoxypropyl group .
- Acetamide Formation : Coupling the intermediate with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .
Optimization Strategies : - Use continuous flow reactors to enhance scalability and reduce side reactions .
- Purify intermediates via column chromatography or recrystallization to minimize impurities affecting downstream steps .
Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify the fluorophenyl aromatic protons (δ 7.1–7.5 ppm), methoxy singlet (δ ~3.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
- ¹⁹F NMR : Confirm the presence of the fluorine atom (distinct chemical shift depending on substitution pattern) .
- IR Spectroscopy : Detect acetamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the methoxypropyl chain .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Purity Validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew bioassay results .
- Assay Standardization : Include positive controls (e.g., known enzyme inhibitors) to validate experimental conditions .
- Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Advanced: What in silico strategies are recommended for predicting the pharmacokinetic and pharmacodynamic properties of this compound?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., opioid receptors or enzymes) and predict binding affinity .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate absorption, metabolism, and toxicity. Focus on logP (lipophilicity) and cytochrome P450 interactions .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess conformational stability in biological membranes .
Basic: What biological targets or pathways are implicated in the activity of this compound based on structural analogs?
Methodological Answer:
- Opioid Receptors : Structural similarity to ocfentanil (a µ-opioid agonist) suggests potential interaction with G-protein-coupled receptors .
- Enzyme Inhibition : The fluorophenyl and acetamide groups may inhibit cytochrome P450 isoforms (e.g., CYP3A4) or kinases, as seen in related compounds .
- Antimicrobial Activity : Chloroacetyl analogs exhibit activity against Gram-positive bacteria via membrane disruption .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Functional Group Substitution : Systematically replace the methoxy group with ethoxy or hydroxy groups to modulate lipophilicity and target engagement .
- Stereochemical Modifications : Synthesize enantiomers of the methoxypropyl chain to assess chirality-dependent activity (e.g., via chiral HPLC separation) .
- Bioisosteric Replacement : Substitute the fluorophenyl ring with thiophene or pyridine to enhance solubility while retaining aromatic interactions .
Advanced: What analytical techniques are critical for resolving conflicting data in metabolic stability studies?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry .
- Microsomal Assays : Compare hepatic stability in human vs. rodent liver microsomes to account for species-specific metabolism .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways and quantify degradation products .
Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values .
- Selectivity Screening : Include off-target panels (e.g., kinase or GPCR arrays) to assess specificity .
- Cytotoxicity Controls : Use MTT assays on non-target cells (e.g., fibroblasts) to differentiate therapeutic vs. toxic effects .
Advanced: How can researchers address solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to sustain release and reduce renal clearance .
Advanced: What strategies mitigate synthetic bottlenecks in scaling up production for preclinical trials?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems to optimize exothermic reactions and reduce batch variability .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) for cost-effective cross-coupling steps .
- Green Solvents : Replace dichloromethane with 2-MeTHF or ethanol to align with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
